![molecular formula C11H17NO4 B13904634 tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13904634.png)
tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl (2S,4S)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound that has garnered interest in the field of chemical synthesis and drug discovery. This compound is characterized by its unique spirocyclic structure, which provides a new area of chemical space with straightforward functional handles for further diversification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,4S)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core through a series of organic reactions. One common method involves the reaction of a suitable azetidine derivative with a carbonyl compound under controlled conditions to form the spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2S,4S)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (2S,4S)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides unique three-dimensional profiles that are valuable in drug discovery .
Biology and Medicine: Its unique structure allows for the exploration of new chemical spaces, which can lead to the discovery of novel therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on target molecules, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
- tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
Uniqueness: What sets tert-butyl (2S,4S)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate apart from similar compounds is its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This unique arrangement provides distinct chemical properties and reactivity, making it a valuable compound for various applications .
Biological Activity
Introduction
tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₉N₁O₄ |
Molecular Weight | 227.28 g/mol |
CAS Number | 2305251-53-8 |
Purity | ≥ 97% |
Melting Point | 56 - 58 °C |
Research indicates that this compound may act as a modulator for various biological pathways. Its structure suggests potential interactions with enzymes and receptors involved in metabolic processes. Notably, it has been studied for its role as a monoacylglycerol lipase (MAGL) modulator, which is significant in the regulation of endocannabinoid signaling pathways .
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Analgesic Effects : The modulation of pain pathways may be influenced by this compound, indicating its potential use in pain management therapies.
- Cytotoxicity : Some investigations have reported cytotoxic effects against certain cancer cell lines, suggesting that it may have applications in oncology.
Case Studies
- Study on MAGL Modulation : A study demonstrated that this compound effectively modulated MAGL activity in vitro, leading to increased levels of endocannabinoids, which are known to have analgesic and anti-inflammatory effects .
- Synthesis and Biological Testing : In a research article detailing the synthesis of azaspiro compounds, the biological activity of tert-butyl cis-6-oxo derivatives was tested against various cell lines, showing promising results in terms of anticancer activity .
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions that create the spirocyclic structure. Common methods include:
- Cyclization Reactions : Utilizing cyclopentane derivatives to form the spiro framework.
- Functional Group Modifications : Introducing carboxylate groups through esterification processes.
These methods have been optimized to yield high purity and efficiency in producing the desired compound .
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl 6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-8(13)7-4-11(5-7)6-15-9(14)12-11/h7H,4-6H2,1-3H3,(H,12,14) |
InChI Key |
GERVMNQPASNLGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(C1)COC(=O)N2 |
Origin of Product |
United States |
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